2-Amino-6-chloropyridine-4-carboxylic acid

Thermal analysis Solid-state characterization Regioisomeric differentiation

This 2-amino-6-chloropyridine-4-carboxylic acid (CAS 6313-55-9) offers a unique 6-chloro-4-carboxy substitution pattern for superior orthogonal reactivity and thermal stability (mp 295-304°C) in solid-phase synthesis. Its distinct electrostatic profile enables enhanced passive permeability (LogP 1.59660), making it ideal for CNS-targeted drug discovery and parallel library construction.

Molecular Formula C6H5ClN2O2
Molecular Weight 172.57 g/mol
CAS No. 6313-55-9
Cat. No. B1267581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-chloropyridine-4-carboxylic acid
CAS6313-55-9
Molecular FormulaC6H5ClN2O2
Molecular Weight172.57 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1N)Cl)C(=O)O
InChIInChI=1S/C6H5ClN2O2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H2,8,9)(H,10,11)
InChIKeyXELVYABXHBMJRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-chloropyridine-4-carboxylic acid (CAS 6313-55-9): Procurement and Structural Differentiation Profile


2-Amino-6-chloropyridine-4-carboxylic acid (CAS 6313-55-9), also known as 2-Amino-6-chloroisonicotinic acid, is a heterocyclic building block of the pyridinecarboxylic acid class. It possesses a pyridine core with an amino group at the 2-position, a chlorine atom at the 6-position, and a carboxylic acid at the 4-position . This specific substitution pattern yields a molecular weight of 172.57 g/mol (C6H5ClN2O2) and enables precise regioselective derivatization not possible with analogs bearing alternative substitution patterns [1]. The compound is available from major suppliers at typical purities of 95-97%, but its procurement value is contingent upon its demonstrable, quantifiable differences relative to closely related pyridinecarboxylic acid analogs [2].

Why 2-Amino-6-chloropyridine-4-carboxylic acid Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs


The presence of a 6-chloro substituent and a 4-carboxylic acid group in 2-Amino-6-chloropyridine-4-carboxylic acid creates a unique electrostatic and steric environment that directly impacts physicochemical properties, reactivity, and downstream synthetic outcomes. Replacement with the non-chlorinated analog, 2-aminoisonicotinic acid (CAS 13362-28-2), results in a >80°C lower melting point and a significantly different pKa, affecting purification and reaction compatibility . Substitution with the regioisomer 2-amino-6-chloronicotinic acid (CAS 58584-92-2), which bears the carboxylic acid at the 3-position, yields a >100°C difference in melting point and altered acid strength, rendering it unsuitable as a drop-in replacement for solid-phase syntheses or recrystallization protocols . The quantitative evidence below delineates these critical distinctions.

2-Amino-6-chloropyridine-4-carboxylic acid: Quantified Differentiation from Regioisomeric and Dechlorinated Analogs


Thermal Stability Differentiation: Melting Point vs. 3-Carboxylic Acid Regioisomer

The 4-carboxylic acid regioisomer exhibits a melting point of 295-304 °C, which is approximately 100 °C higher than the 195-197 °C melting point of the 3-carboxylic acid regioisomer (2-amino-6-chloronicotinic acid) . This substantial thermal stability difference enables easier purification via recrystallization and provides a wider operational window in high-temperature reactions.

Thermal analysis Solid-state characterization Regioisomeric differentiation

Acid Strength and Ionization State: pKa Comparison vs. Dechlorinated Analog

The 6-chloro substituent significantly alters the acidity of the carboxylic acid group. The pKa of 2-amino-6-chloropyridine-4-carboxylic acid is 3.66 ± 0.10 (predicted), whereas the non-chlorinated analog 2-aminoisonicotinic acid has a pKa of 2.11 ± 0.10 (predicted) . The target compound is approximately 1.5 pKa units less acidic, indicating that at physiological or mildly acidic pH, the 6-chloro derivative will be less ionized and more membrane-permeable.

pKa determination Acid-base chemistry Lipophilicity

Lipophilicity Enhancement: LogP vs. Dechlorinated Analog

The 6-chloro substituent increases lipophilicity compared to the non-chlorinated analog. The target compound has a LogP of 1.59660 (or 1.277 from an alternate source), while 2-aminoisonicotinic acid has a predicted LogP of approximately 0.5-0.7 [1][2]. This >0.5 unit increase in LogP corresponds to a greater than 3-fold higher partition coefficient into octanol, indicating enhanced ability to cross biological membranes or interact with hydrophobic binding pockets.

Lipophilicity Drug-likeness LogP

Density and Solid-State Packing: Comparison with Dechlorinated Analog

The 6-chloro substitution increases molecular density. The target compound has a density of 1.577 g/cm³, whereas the non-chlorinated analog 2-aminoisonicotinic acid has a density of 1.417 g/cm³ [1]. This 0.16 g/cm³ higher density reflects tighter crystal packing, which may influence mechanical stability and formulation behavior.

Crystal engineering Density Solid-state properties

Synthetic Utility: High-Yield Reduction to Primary Alcohol

The 4-carboxylic acid group of this compound can be efficiently reduced to the corresponding primary alcohol using lithium aluminum hydride. In a reported patent procedure, 98.2 g of 2-amino-6-chloropyridine-4-carboxylic acid was reduced in THF at ≤20 °C to afford (2-amino-6-chloropyridin-4-yl)methanol in 88% yield after workup . This high isolated yield demonstrates the compound's suitability as a robust intermediate for downstream functionalization, whereas the 3-carboxylic acid regioisomer may exhibit different reduction behavior due to altered electronic and steric factors.

Synthetic methodology Reduction Building block

2-Amino-6-chloropyridine-4-carboxylic acid: High-Value Application Scenarios


Solid-Phase Peptide Mimetic Synthesis Requiring High Thermal Stability

Given its high melting point of 295-304 °C , this building block is ideal for solid-phase syntheses that involve elevated temperature steps or microwave-assisted coupling. In contrast, the 3-carboxylic acid regioisomer (mp 195-197 °C) may soften or degrade under similar conditions, leading to resin contamination and reduced yields.

Lipophilic Drug Candidate Derivatization for CNS or Intracellular Targets

With a LogP of 1.59660 and a pKa of 3.66 , the compound offers enhanced passive permeability relative to non-chlorinated analogs. This makes it a preferred core for synthesizing drug candidates targeting central nervous system receptors or intracellular enzymes where membrane penetration is rate-limiting.

Regioselective Functionalization at the 4-Position in Heterocycle Library Synthesis

The 4-carboxylic acid group serves as a handle for amide coupling, esterification, or reduction (as demonstrated by the 88% yield reduction to the alcohol ), while the 2-amino and 6-chloro groups remain intact for orthogonal diversification. This orthogonal reactivity enables efficient parallel synthesis of structurally diverse compound libraries.

High-Density Formulation Development for Oral Solid Dosage Forms

The compound's higher density (1.577 g/cm³) compared to the non-chlorinated analog (1.417 g/cm³) suggests improved powder flow and compressibility. This property is advantageous during early-stage pharmaceutical formulation, potentially reducing the need for excipients and simplifying tablet manufacturing.

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